Product packaging for Valsartan Isopropyl Ester(Cat. No.:CAS No. 1245820-09-0)

Valsartan Isopropyl Ester

Cat. No.: B570545
CAS No.: 1245820-09-0
M. Wt: 477.609
InChI Key: XIZXKMBYUPSRFW-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esterification Reactions in Valsartan (B143634) Synthesis Processes

The presence of an ester impurity like Valsartan Isopropyl Ester points to an esterification side reaction occurring during the manufacturing of Valsartan. This typically involves the carboxylic acid functional group present in the Valsartan molecule reacting with an alcohol.

The most direct pathway for the formation of this compound is the Fischer-Speier esterification of Valsartan's carboxylic acid moiety with isopropanol (B130326). This reaction is acid-catalyzed. In the context of Valsartan synthesis, residual acidic catalysts or acidic conditions used during work-up steps can facilitate this unwanted reaction if isopropanol is present. Several synthesis patents for Valsartan describe using isopropanol as a solvent, particularly for crystallization or purification of the final product or intermediates. google.comgoogle.comgoogle.com For instance, a patent for Valsartan synthesis describes dissolving the crude product in isopropanol and heating it to 40°C for purification, creating an environment where direct esterification could occur, especially if any acidic residues are present. google.com

Isopropanol can be used as a solvent in the final crystallization steps of Valsartan synthesis. google.comgoogle.com The kinetics of the ester formation are influenced by several factors including temperature, the concentration of both isopropanol and any acidic catalyst, and the reaction time. Heating the solution, as described in purification procedures, would increase the rate of this esterification reaction. google.com While specific kinetic data for the formation of this compound is not extensively published, the principles of esterification kinetics suggest that prolonged exposure to isopropanol at elevated temperatures in an acidic environment would favor the formation of this impurity.

Valsartan Manufacturing Process Intermediates and Impurity Generation

The synthesis of Valsartan is a multi-step process that can generate various impurities, including unreacted starting materials, intermediates, and by-products from side reactions. daicelpharmastandards.com

During the synthesis of Valsartan, a number of process-related impurities can arise. These can be unreacted intermediates or by-products of the main reactions. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used to detect and identify such impurities. nih.gov Besides the Isopropyl Ester, other known impurities include degradation products and compounds arising from alternative reaction pathways or residual starting materials. daicelpharmastandards.comresearchgate.net

Below is a table of some known process-related impurities and intermediates in Valsartan synthesis.

Impurity/Intermediate NameCAS NumberMolecular FormulaRole/Type
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile114772-54-2C14H10BrNStarting Material/Impurity
(S)-N-(1-Carboxy-2-methylprop-1-yl)-N-pentanoyl-N-([2'-(1H-tetrazol-5-yl)biphenyl]-4-yl)methyl]amine137862-53-4C24H29N5O3Active Pharmaceutical Ingredient
Valsartan Methyl Ester---C25H31N5O3Intermediate/Impurity
R-Valsartan---C24H29N5O3Stereoisomeric Impurity
Valsartan Impurity F------Impurity
Valsartan Related Compound B------Impurity

Data sourced from Daicel Pharma. daicelpharmastandards.com

The formation of this compound is highly dependent on the specific reaction conditions employed during the final stages of manufacturing. Key influencing factors include:

Solvent Choice: The use of isopropanol as a recrystallization or purification solvent is the primary prerequisite for the formation of this specific impurity. google.comgoogle.com

Temperature: Elevated temperatures used to dissolve crude Valsartan in isopropanol for purification can accelerate the rate of esterification. google.com

pH: The presence of acidic conditions, even trace amounts from previous steps, will catalyze the esterification reaction between Valsartan's carboxylic acid and isopropanol.

Reaction Time: Longer processing times in hot isopropanol increase the likelihood and extent of ester formation.

Stereochemical Considerations in Valsartan Derivative Synthesis

Valsartan possesses a single chiral center derived from the L-valine starting material, which must be the (S)-configuration for the drug to be active. nih.govchegg.com

The synthesis of Valsartan is designed to be stereoselective to produce the desired (S)-enantiomer. researchgate.net This typically involves using L-valine or one of its esters as a chiral starting material. acs.org A significant challenge in the synthesis is the potential for racemization, the formation of the undesired (R)-isomer, particularly during steps involving harsh basic or acidic conditions or high temperatures. acs.org

The formation of this compound from (S)-Valsartan is an esterification reaction at the carboxyl group. This reaction does not directly involve the chiral center at the alpha-carbon of the valine moiety. Therefore, the esterification process itself is not expected to cause racemization, and the resulting this compound would retain the (S)-configuration of the parent Valsartan molecule. The IUPAC name for this impurity, propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate, confirms the retention of the (S)-stereochemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N5O3 B570545 Valsartan Isopropyl Ester CAS No. 1245820-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZXKMBYUPSRFW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Formation Mechanisms of Valsartan Isopropyl Ester

Stereochemical Considerations in Valsartan (B143634) Derivative Synthesis

Formation of Valsartan R-Isomer and Related Chiral Impurities

The primary chiral center in Valsartan Isopropyl Ester originates from the L-valine raw material. However, the desired (S)-configuration can be compromised during synthesis, leading to the formation of the inactive (R)-enantiomer, also known as the D-valsartan isomer. This racemization is a significant challenge in the manufacturing process.

One of the critical steps where racemization can occur is during the formation of the tetrazole ring from the corresponding cyano-biphenyl intermediate. This reaction is often carried out at high temperatures in the presence of reagents like sodium azide. These harsh conditions can lead to the partial racemization of the chiral center in the valine moiety. The use of N,N-Dimethylformamide (DMF) as a solvent at high temperatures, while promoting the conversion to the tetrazole, can also contribute to the formation of isomer impurities, although it is considered more stable for chiral molecules compared to other solvents.

Another potential stage for racemization is during the hydrolysis of the ester group if the synthesis proceeds via a different ester intermediate which is then converted to the final product. Both acidic and alkaline conditions used for ester hydrolysis can promote the formation of the Valsartan R-isomer.

The presence of the R-isomer is a critical quality attribute, and its level is strictly controlled in the final active pharmaceutical ingredient. For instance, processes have been developed where the final product has a purity of at least 99.7% with the R-isomer content being less than 0.10%.

Process Step Potential for Racemization Contributing Factors
Tetrazole Ring FormationHighHigh temperatures, use of sodium azide.
Ester Hydrolysis (if applicable)Moderate to HighAcidic or alkaline conditions.
AcylationLow to ModerateBase and solvent choice.

Strategies for Stereochemical Control in Valsartan Analogue Synthesis

Maintaining the stereochemical integrity of the L-valine-derived chiral center is a key objective in the synthesis of Valsartan analogues like the isopropyl ester. Several strategies are employed to minimize the formation of the R-isomer and other chiral impurities.

One primary strategy is the careful selection of reaction conditions and reagents. For example, in the tetrazole formation step, optimizing the temperature, reaction time, and choice of solvent can help to suppress racemization. While high temperatures are often required for the cycloaddition, using a solvent like DMF is reported to offer better stability for the chiral substrate compared to other options.

Another approach involves the purification of intermediates. For example, the isolation of key intermediates as crystalline salts can help in removing impurities, including the undesired enantiomer. One patented process describes the isolation of an N-substituted L-valine methyl ester intermediate as an oxalate (B1200264) salt, which allows for the elimination of major impurities prior to subsequent steps. Similarly, a process for recovering L-valsartan from a mother liquor rich in the D-valsartan isomer involves esterification to the methyl ester, followed by crystallization from a mixed solvent system of methyl acetate (B1210297) and isopropyl ether to separate the isomers.

The timing of the tetrazole formation is also a strategic consideration. Some synthetic routes build the tetrazole ring early in the sequence, while others add it at a later stage. Performing the tetrazole formation on a more stable intermediate can potentially reduce the risk of racemization.

Furthermore, enzymatic methods are being explored as a

Degradation Profiles and Stability Implications of Valsartan Isopropyl Ester

Hydrolytic Degradation Mechanisms of Ester Linkages in Valsartan (B143634) Derivatives

The ester linkage in Valsartan Isopropyl Ester is a primary site for hydrolytic degradation. This reaction, which cleaves the ester to yield the parent drug, Valsartan, and isopropyl alcohol, is highly dependent on pH and temperature.

Ester hydrolysis can be catalyzed by both acidic and basic conditions. In acidic environments, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate anion and the corresponding alcohol.

Studies on Valsartan itself show that the parent molecule is susceptible to degradation in acidic conditions, while it remains relatively stable in neutral and alkaline solutions. nih.govresearchgate.netresearchgate.net For instance, significant degradation of Valsartan has been observed when exposed to 1 M HCl, leading to the formation of hydrolytic degradants. scielo.brajol.info One study demonstrated that Valsartan's stability is highest at pH 6.8 and 12, with a significant drop in recovery at pH 2. researchgate.net While Valsartan lacks an ester group, the acidic conditions that degrade the parent drug would certainly facilitate the hydrolysis of the isopropyl ester derivative.

Furthermore, the in-vivo bioactivation of many ester prodrugs of angiotensin receptor blockers is mediated by enzymes. nih.gov Hydrolases such as carboxylesterases are responsible for converting the ester prodrug into its active carboxylic acid form. nih.gov Research on a Valsartan methyl ester has demonstrated its hydrolysis via enzymatic means, suggesting a similar pathway would be relevant for the isopropyl ester, converting it to active Valsartan within the body. europa.euresearchgate.net

Oxidative Degradation Pathways Relevant to this compound

The Valsartan molecule is susceptible to oxidative degradation, and its isopropyl ester derivative is expected to follow similar pathways. Forced degradation studies on Valsartan using oxidizing agents like hydrogen peroxide (H₂O₂) have shown notable degradation. nih.govthepharmajournal.compharmainfo.in

The primary sites of oxidation on the Valsartan molecule are not the carboxylic acid group (or the ester group in the derivative) but rather other parts of the structure, such as the biphenyl (B1667301) ring system or the alkyl side chain. One study identified an oxidation product where the valeryl side chain was cleaved, resulting in N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine. asianjpr.com Another identified degradant was formed via oxidation with 30% H₂O₂. acgpubs.org

The presence of the isopropyl ester group is not expected to significantly alter the main oxidative degradation pathways of the core Valsartan structure. The degradation would likely proceed through radical chain reactions or direct reaction with oxidizing species, targeting the electron-rich moieties of the molecule. scielo.br

The table below summarizes the results from forced degradation studies conducted on the parent compound, Valsartan, which provides insight into the potential stability of its isopropyl ester derivative under similar conditions.

Stress ConditionConditions AppliedDegradation Observed for ValsartanReference
Acid Hydrolysis1 M HCl, 60°C, 6 hours23.61% thepharmajournal.com
Acid Hydrolysis2 N HCl, Reflux, 3.5 hoursComplete Degradation researchgate.net
Alkali Hydrolysis0.1 N NaOH, 80°C, 1 hourStable/Minor Degradation ajol.infopharmainfo.in
Oxidative3% H₂O₂, RT, 1 hourDegradation Observed asianjpr.com
Oxidative30% H₂O₂, 60°C19.77% thepharmajournal.com
PhotolyticUV Light, 10 hoursDegradation Observed sysrevpharm.org
PhotolyticUV-vis radiation (λ > 320 nm)Formation of two new impurities researchgate.netnih.gov
Thermal60°CStable thepharmajournal.com

Photodegradation Effects on Valsartan and its Related Substances

The photostability of Valsartan and its derivatives is a complex issue, with some studies reporting stability while others identify significant degradation upon exposure to light. nih.govpharmainfo.inasianjpr.com The core structure of Valsartan contains chromophores, such as the biphenyl and tetrazole rings, which can absorb UV radiation and initiate photochemical reactions.

When photodegradation does occur, it can follow distinct pathways. One major pathway involves the decarboxylation of the carboxylic acid group. nih.govlgcstandards.com For this compound, this would not be a primary pathway, but the subsequent reactions of the parent molecule are still relevant. Following decarboxylation, the tetrazole ring can undergo further reactions, including cyclization, leading to the formation of novel impurities. nih.govlgcstandards.com Studies have identified two main photodegradation products of Valsartan: one arising from decarboxylation and another resulting from the loss of nitrogen from the tetrazole ring, followed by cyclization to form a tetracyclic derivative. nih.gov

The photocatalytic degradation of Valsartan has also been studied, showing that in the presence of catalysts like TiO₂, degradation proceeds via reactions with hydroxyl radicals. researchgate.netmdpi.com These reactions lead to hydroxylation, decarboxylation, and cleavage of the C-N bond. researchgate.net Since the primary light-absorbing moieties are identical in Valsartan and its isopropyl ester, it is reasonable to assume that the ester derivative would be susceptible to similar photodegradation mechanisms.

Development of Stability-Indicating Analytical Methods for Valsartan Impurities

To ensure the quality and purity of Valsartan and to monitor the formation of impurities like this compound, robust stability-indicating analytical methods are required. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. nih.govthepharmajournal.com

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix. The development of such methods involves subjecting the drug to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential impurities. thepharmajournal.comscirp.org

The chromatographic conditions are then optimized to achieve adequate separation between the parent drug and all detected degradation products. For Valsartan and its impurities, C18 columns are frequently used with a mobile phase typically consisting of an acidic buffer (e.g., phosphate (B84403) or ortho-phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode. nih.govsysrevpharm.orgscirp.org UV detection is commonly performed at wavelengths around 225-265 nm. nih.govscirp.org The validation of these methods according to ICH guidelines ensures they are specific, linear, accurate, precise, and robust. nih.govscirp.org

The table below provides examples of chromatographic conditions used in stability-indicating methods for Valsartan.

TechniqueColumnMobile PhaseDetectionReference
RP-UPLCWaters Aquity BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient mixture of two solvents225 nm nih.gov
RP-HPLCHypersil BDS C18 (250 x 4.6 mm, 5 µm)Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50)282 nm sysrevpharm.org
RP-HPLCL1 Column (250 x 4.6 mm, 5 µm)Gradient: Solvent A (0.1% Ortho phosphoric acid), Solvent B (Acetonitrile)265 nm scirp.org
RP-HPLCPhenomenex ODS C-18 (250 x 4.6 mm, 5 µm)Methanol : Acetonitrile : Water (70:15:15), pH 3.0249 nm researchgate.net

These validated methods are essential tools for quality control, enabling the reliable monitoring of this compound and other related substances throughout the lifecycle of the drug product.

Advanced Analytical Methodologies for the Characterization and Quantification of Valsartan Isopropyl Ester

Chromatographic Techniques for Separation and Determination

Chromatographic methods are fundamental in separating valsartan (B143634) isopropyl ester from the active pharmaceutical ingredient (API), valsartan, and other related substances. These techniques offer the high selectivity and sensitivity required for impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling of valsartan. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination of valsartan and its impurities. scirp.org A typical RP-HPLC method might utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724). itmedicalteam.plijpsonline.com Gradient elution is often employed to achieve optimal separation of all compounds. scirp.org

For instance, a stability-indicating RP-HPLC method was developed for the quantification of impurities in a fixed-dose combination of valsartan and hydrochlorothiazide (B1673439). scirp.org This method used a gradient elution with a mobile phase of 0.1% orthophosphoric acid and acetonitrile, with detection at 265 nm. scirp.org The limit of quantification (LOQ) for valsartan and its related compounds is a critical parameter, with values as low as 0.303 μg/mL for valsartan being reported. scirp.org The development of such methods is crucial for monitoring potential degradation products and process-related impurities, including esters like valsartan isopropyl ester.

A study on the degradation behavior of a sacubitril/valsartan combination used an RP-HPLC method with a C8 column and a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. amazonaws.com This demonstrates the versatility of HPLC in handling different formulations and separating a range of degradation products. amazonaws.com

Table 1: Example HPLC Method Parameters for Valsartan Impurity Analysis

ParameterCondition
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature Ambient

This table represents a generalized set of parameters and specific conditions may vary based on the exact impurities being targeted.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior resolution, sensitivity, and speed of analysis. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. science.gov

A UPLC method for the simultaneous determination of valsartan and hydrochlorothiazide utilized a C18 BEH column (1.7µm particle size) and a mobile phase of acetonitrile and a disodium (B8443419) hydrogen phosphate (B84403) buffer. researchgate.net The shorter run times and improved peak resolution make UPLC particularly suitable for high-throughput screening and detailed impurity analysis. asianpubs.org The enhanced sensitivity of UPLC is also advantageous for detecting and quantifying trace-level impurities like this compound. science.gov

Table 2: Comparison of Typical HPLC and UPLC Characteristics

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher

While liquid chromatography is the primary tool for non-volatile impurities, Gas Chromatography (GC) is indispensable for the analysis of volatile and semi-volatile impurities. In the context of valsartan synthesis, GC is crucial for detecting residual solvents and certain reactive intermediates. thermofisher.com Often, GC is coupled with a mass spectrometer (GC-MS) for definitive peak identification. thermofisher.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of valsartan and its related compounds. It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net HPTLC methods have been developed for the simultaneous estimation of valsartan in combination with other drugs, such as hydrochlorothiazide and ramipril. nih.goviomcworld.org

In a typical HPTLC method for valsartan, a pre-coated silica (B1680970) gel 60F₂₅₄ plate is used as the stationary phase. nih.goviomcworld.org The mobile phase is a mixture of solvents, for example, chloroform, methanol, toluene, and glacial acetic acid. nih.gov After development, the spots are detected densitometrically at a specific wavelength, such as 260 nm. nih.gov The retention factor (Rf) value is used to identify the compounds. For valsartan, Rf values are dependent on the specific mobile phase used. researchgate.nettandfonline.com

Gas Chromatography (GC) for Volatile Impurities

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation of impurities like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of valsartan and its derivatives. google.comgoogle.comresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group, in addition to the signals corresponding to the valsartan backbone. The isopropyl group would typically exhibit a septet for the methine proton and a doublet for the two methyl groups. The chemical shifts of these signals would provide evidence for the ester linkage.

Similarly, the ¹³C NMR spectrum would show a distinct set of resonances for the carbon atoms of the isopropyl group. The chemical shifts of the carbonyl carbon of the ester and the carbons of the isopropyl group would be key identifiers. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.netveeprho.com

While specific NMR data for this compound is not widely published in the provided search results, the principles of NMR analysis of valsartan and its other esters are well-established. acs.orggoogle.com For example, the ¹H NMR spectrum of valsartan methyl ester shows a singlet for the methyl group at approximately 3.7 ppm. acs.org One could anticipate the signals for the isopropyl group of this compound to appear in a predictable region of the spectrum.

Table 3: Predicted ¹H NMR Signals for the Isopropyl Ester Moiety of this compound

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH(CH₃)₂ Septet~4.9-5.1
-CH(CH₃)₂ Doublet~1.2-1.3

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Liquid Chromatography (LC-MS/MS), it provides a highly sensitive and selective method for identifying and quantifying compounds in a complex mixture. In the context of this compound, with a molecular formula of C₂₇H₃₅N₅O₃ and a molecular weight of 477.6 g/mol , MS is instrumental for its definitive identification. pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of a selected parent ion and the analysis of its resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and serves as a "chemical fingerprint," enabling unambiguous identification. For instance, a deuterated derivative, Valsartan Isopropyl-d7 Ester, is utilized as a reference standard in mass spectrometry due to its distinct isotopic signature, which aids in pharmacokinetic studies and analytical chemistry. smolecule.com The fragmentation of this compound would likely involve the cleavage of the ester bond and other characteristic fragmentations of the valsartan structure, providing valuable structural information.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₂₇H₃₅N₅O₃477.6
Valsartan Isopropyl-d7 EsterC₂₇H₂₈D₇N₅O₃484.64

This table provides the molecular formula and weight for this compound and its deuterated analog.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-resolution spectral data over a wide spectral range. This is a crucial technique for identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

C=O stretch (ester): Typically observed in the region of 1750-1735 cm⁻¹.

C=O stretch (amide): Found in the 1680-1630 cm⁻¹ region.

N-H stretch (tetrazole): Usually appears as a broad band around 3100-3000 cm⁻¹.

C-H stretch (aliphatic and aromatic): Observed in the 3100-2850 cm⁻¹ range.

C-O stretch (ester): Visible in the 1300-1000 cm⁻¹ region.

The presence and precise location of these peaks in the FT-IR spectrum provide confirmatory evidence of the compound's identity. pharmaffiliates.comglppharmastandards.com

UV-Visible Spectrophotometry in Valsartan Related Substance Analysis

UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a particular wavelength. It is widely used in pharmaceutical analysis for the quantification of substances. In the context of analyzing valsartan and its related substances, including this compound, a UV-Visible detector is often coupled with High-Performance Liquid Chromatography (HPLC). veeprho.com

The selection of an appropriate wavelength is critical for the accurate detection and quantification of impurities. This is determined by analyzing the UV spectra of the analyte and its impurities to find a wavelength that provides optimal detection sensitivity for all compounds of interest. veeprho.com While a specific UV maximum for this compound is not detailed in the provided results, the method relies on the principle that the compound will absorb light in the UV region, allowing for its quantification relative to a reference standard.

Method Development and Validation for this compound Analysis

Principles of Assay Method Development for Impurity Standards

The development of an analytical method for quantifying impurities like this compound is a systematic process aimed at creating a reliable and robust procedure. upm-inc.comlabmanager.com The primary goal is to ensure the accurate measurement of key quality attributes such as purity and the level of impurities. upm-inc.com

Key steps in method development for an impurity standard include:

Understanding Physicochemical Properties: A thorough understanding of the analyte's properties, such as solubility, pKa, and polarity, is crucial for selecting the appropriate analytical technique and conditions. veeprho.com

Selection of Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for impurity analysis due to its high resolution and sensitivity. synthinkchemicals.com

Optimization of Chromatographic Conditions: This involves selecting the appropriate column, mobile phase, and detector to achieve optimal separation and detection of the impurity from the active pharmaceutical ingredient (API) and other related substances. veeprho.comsynthinkchemicals.com The goal is to develop a method with good peak shape and resolution. americanpharmaceuticalreview.com

Sample Preparation: Developing a suitable method for extracting the analyte from the sample matrix is essential for accurate quantification. veeprho.com

The development process for impurity methods often requires a flexible and selective approach, particularly in the early stages of drug development, to be able to detect new or unexpected impurities. americanpharmaceuticalreview.com

Validation Parameters: Linearity, Precision, and Accuracy in Analytical Methods

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. wjarr.comparticle.dk Method validation provides documented evidence that the method is reliable, reproducible, and accurate. particle.dk The key parameters for validation, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, and accuracy. particle.dkgmpinsiders.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. gmpinsiders.compharmaguideline.com It is typically assessed by analyzing a minimum of five different concentrations of the analyte and performing a linear regression analysis. particle.dkgmpinsiders.com The acceptance criterion for the correlation coefficient (R²) is often greater than 0.95. gmpinsiders.com

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. pharmaguideline.comelementlabsolutions.com It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. particle.dk

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.compharmaguideline.comelementlabsolutions.com It is often determined by the recovery of a known amount of the analyte (spiked sample) in a sample matrix. wjarr.comgmpinsiders.com

The range of an analytical method, which is the interval between the upper and lower concentrations for which the method has been shown to be linear, precise, and accurate, is derived from these validation studies. wjarr.compharmaguideline.com

Validation Parameter Description Typical Assessment
Linearity The ability to produce results directly proportional to analyte concentration. gmpinsiders.compharmaguideline.comAnalysis of at least 5 concentrations and linear regression analysis. particle.dkgmpinsiders.com
Precision The degree of agreement among individual test results from repeated measurements. pharmaguideline.comelementlabsolutions.comAssessed through repeatability, intermediate precision, and reproducibility studies. particle.dk
Accuracy The closeness of the test results to the true value. wjarr.compharmaguideline.comelementlabsolutions.comDetermined by recovery studies of a known amount of analyte in a matrix. wjarr.comgmpinsiders.com

This table summarizes the key analytical method validation parameters.

Application of Reference Standards in Pharmaceutical Analytical Chemistry

Reference standards are highly purified compounds that are used as a benchmark in pharmaceutical analysis. They are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. synthinkchemicals.com The use of a well-characterized reference standard for this compound is essential for its accurate quantification as an impurity in Valsartan.

Reference standards serve several critical functions in analytical chemistry:

Quantitative Analysis: Impurity reference standards are used to determine the concentration of impurities in a drug substance or product. gmpsop.com

Method Validation: They are indispensable for validating analytical methods, particularly for assessing parameters like accuracy and linearity. synthinkchemicals.com

Quality Control: Reference standards are used in routine quality control testing to ensure that each batch of a drug product meets the required specifications. synthinkchemicals.com

Regulatory Compliance: The use of certified reference standards is often a requirement for regulatory submissions to health authorities like the FDA and EMA. synthinkchemicals.com

The quality of the reference standard directly impacts the reliability of the analytical results. Therefore, it is crucial to source reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed characterization data. eurofins.com

Role of Valsartan Isopropyl Ester As a Pharmaceutical Reference Standard

Importance in Pharmaceutical Quality Control and Research

The use of Valsartan (B143634) Isopropyl Ester is vital for pharmaceutical quality control (QC) and research. sigmaaldrich.com As a pharmaceutical primary standard, it is used for identification, purity tests, and assays of Valsartan products according to pharmacopeial monographs, such as those from the European Pharmacopoeia (EP). sigmaaldrich.com In research and development, this reference standard is indispensable for creating and refining the manufacturing processes of Valsartan. acs.org It allows scientists to accurately quantify the active pharmaceutical ingredient (API) and its related impurities, ensuring that the final drug product meets the stringent requirements for patient safety and therapeutic efficacy.

The table below provides a summary of the key identifiers for Valsartan Isopropyl Ester.

IdentifierValue
IUPAC Name propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
CAS Number 1245820-09-0
Molecular Formula C27H35N5O3
Molecular Weight 477.6 g/mol
Data sourced from PubChem nih.gov

Utilization in Analytical Method Development and Validation (AMV)

This compound is extensively used in Analytical Method Development and Validation (AMV). This process is fundamental to creating reliable and reproducible analytical procedures, such as High-Performance Liquid Chromatography (HPLC), which are used to assess the quality of pharmaceuticals. researchgate.netderpharmachemica.com During AMV, the reference standard helps to establish key validation parameters including:

Specificity: Ensuring the method can accurately detect and quantify Valsartan in the presence of other components. derpharmachemica.com

Linearity: Confirming that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.netderpharmachemica.com

Accuracy: Determining the closeness of the test results to the true value. researchgate.netderpharmachemica.com

Precision: Assessing the degree of scatter among a series of measurements. researchgate.netderpharmachemica.com

The development of robust analytical methods is a prerequisite for the approval and subsequent marketing of any pharmaceutical product.

Application in Quality Control (QC) for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA), demonstrating bioequivalence to the innovator drug is paramount. upertis.ac.id this compound plays a key role in the Quality Control (QC) applications for ANDAs. clearsynth.com It is used to ensure that the generic version of Valsartan contains the same active ingredient in the same amount and is as pure as the original drug. This helps to confirm that the generic product will have the same therapeutic effect. The use of this reference standard is also crucial for identifying and quantifying any potential impurities that may arise during the manufacturing process of the generic drug. clearsynth.comveeprho.comveeprho.com

Role in Commercial Production and Release Testing of Valsartan

In the commercial production of Valsartan, maintaining batch-to-batch consistency is a regulatory requirement. This compound is used as a reference standard in the final release testing of the drug product. clearsynth.com Before a batch of Valsartan can be released to the market, it must undergo a series of QC tests. These tests, which utilize the reference standard, confirm that the product meets all the predefined specifications for identity, strength, quality, and purity. This ensures that every batch of the medication is safe and effective for patient use.

Structural Elucidation and Conformational Analysis of Valsartan Isopropyl Ester

Detailed Stereochemistry and Chiral Aspects of the Valsartan (B143634) Moiety

The parent compound, Valsartan, is a chiral molecule, and its biological activity is predominantly associated with the (S)-enantiomer. mdpi.com The (R)-enantiomer is considered an impurity and exhibits significantly lower pharmacological activity. mdpi.com The chirality of Valsartan arises from the stereogenic center at the alpha-carbon of the valine residue.

The synthesis of Valsartan can sometimes lead to racemization, resulting in the formation of the D-type (or R-type) isomer, which can diminish the optical purity of the final product. google.com The hydrolysis of valsartan esters under alkaline conditions, a common final step in synthesis, is particularly susceptible to causing partial racemization. google.com Therefore, controlling the stereochemistry during synthesis and purification is critical.

The specific stereoisomer for Valsartan Isopropyl Ester is the L-form, corresponding to the (S)-configuration at the chiral center. nih.govncats.io This is explicitly stated in its chemical name: (S)-Isopropyl 2-(N-((2′-(1H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate. veeprho.com The maintenance of this specific stereochemistry is essential for its intended activity, which is derived from the parent (S)-Valsartan.

Table 1: Stereochemical Details of Valsartan and its Isopropyl Ester
FeatureDescription
Chiral Center The alpha-carbon of the valine residue.
Active Enantiomer (S)-enantiomer for the parent Valsartan. mdpi.com
This compound Stereochemistry L-form, corresponding to the (S)-configuration. nih.govncats.io
Potential for Racemization Can occur during synthesis, particularly under alkaline hydrolysis conditions. google.com

Comparative Structural Analysis with Valsartan and Other Ester Derivatives

The structure of this compound differs from Valsartan by the esterification of the carboxylic acid group with an isopropyl group. veeprho.com This modification significantly alters the molecule's polarity and lipophilicity. The introduction of the isopropyl ester can influence the compound's solubility, membrane permeability, and pharmacokinetic profile.

Structurally, the core biphenyl-tetrazole and the N-acyl groups remain the same as in Valsartan. The key difference lies in the terminal functional group of the valine moiety. In Valsartan, this is a carboxylic acid, while in this compound, it is an isopropyl ester. veeprho.com

Compared to other ester derivatives, such as the methyl or ethyl esters, the isopropyl ester introduces a bulkier and more lipophilic group. biointerfaceresearch.com The size and branching of the isopropyl group can influence the molecule's conformational flexibility and its interactions with its environment. For instance, the design of various ester derivatives of Valsartan has been explored to modulate its biological activity and physicochemical properties. biointerfaceresearch.commdpi.com

Table 2: Structural Comparison of Valsartan and its Ester Derivatives
CompoundTerminal Functional GroupKey Structural Difference from Valsartan
Valsartan Carboxylic Acid (-COOH)-
This compound Isopropyl Ester (-COOCH(CH₃)₂)Esterification of the carboxylic acid with an isopropyl group. veeprho.com
Valsartan Methyl Ester Methyl Ester (-COOCH₃)Esterification with a smaller methyl group. researchgate.net
Other Ester Derivatives Various Ester GroupsIntroduction of different alkyl or aryl groups to the ester moiety. biointerfaceresearch.commdpi.com

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to establish the spin systems of the various fragments, such as the valine and pentanoyl side chains. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.netmdpi.com

Conformational studies of Valsartan itself have shown the existence of different conformers in solution due to restricted rotation around the amide bond. researchgate.netvedomostincesmp.ru Similar dynamic processes would be expected for this compound, and advanced NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation(s). nih.govuoa.gr

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a fingerprint for its structure. For this compound, the molecular weight is 477.6 g/mol . nih.govnih.gov

Electrospray ionization (ESI) is a common technique used for the analysis of sartans. scielo.brscirp.org In the positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺.

The fragmentation of this ion in tandem mass spectrometry (MS/MS) would be key to confirming the structure. A characteristic fragmentation pathway would involve the cleavage of the isopropyl ester bond. The loss of the isopropyl group (C₃H₇) or isopropene (C₃H₆) would result in a significant fragment ion corresponding to the protonated Valsartan molecule or a related species.

For the parent compound Valsartan, a known fragmentation involves the cleavage of the bond between the acyl nitrogen and the bridging methylene (B1212753) group, resulting in a product ion at m/z 235. researchgate.net Similar fragmentation patterns would be expected for the isopropyl ester derivative, alongside fragments characteristic of the ester cleavage. The study of valsartan's degradation products by MS has shown the formation of ions at m/z 306 and m/z 352 resulting from hydrolysis. scielo.br

Table 3: Key Spectroscopic Data for this compound
TechniqueExpected ObservationSignificance
Molecular Weight 477.6 g/mol nih.govnih.govConfirms the elemental composition C₂₇H₃₅N₅O₃. nih.gov
¹H NMR Signals corresponding to the isopropyl, valine, pentanoyl, and biphenyl-tetrazole protons.Provides information on the chemical environment of each proton.
¹³C NMR Signals for all carbon atoms, including the carbonyl of the ester and the carbons of the isopropyl group.Confirms the carbon skeleton of the molecule.
COSY Correlations between adjacent protons in the alkyl chains. researchgate.netmdpi.comEstablishes proton connectivity.
HSQC Correlations between directly bonded ¹H and ¹³C atoms. researchgate.netmdpi.comAssigns carbon signals.
HMBC Long-range correlations, e.g., between the isopropyl protons and the ester carbonyl carbon. researchgate.netmdpi.comConfirms the connectivity of molecular fragments.
ESI-MS Protonated molecule [M+H]⁺ at m/z 478.6.Determines the molecular mass.
MS/MS Fragmentation corresponding to the loss of the isopropyl group and other characteristic cleavages of the Valsartan moiety. researchgate.netConfirms the identity and structure of the isopropyl ester.

Theoretical Considerations in Structure Activity Relationships of Valsartan Ester Analogs

Impact of Esterification on Molecular Interactions and Conformational Dynamics

This modification can influence the conformational dynamics of the drug. biointerfaceresearch.com Valsartan (B143634) exists in two distinct conformations, trans and cis, due to the restricted rotation around the amide bond. acs.orgnih.gov Molecular dynamics simulations have suggested that the trans conformation is the major form and binds more stably to the inactive state of the AT1 receptor, while the cis conformation may interact with an active-like state of the receptor. nih.gov The introduction of an ester group could potentially alter the equilibrium between these conformers, thereby influencing receptor binding and activation. The increased lipophilicity from the ester group might also enhance interactions with hydrophobic pockets within the receptor. wikipedia.org

Conceptual Frameworks for Receptor Binding Affinity Studies of Valsartan Derivatives

The study of receptor binding affinity for valsartan derivatives like its isopropyl ester is grounded in several conceptual frameworks. A primary approach involves competitive binding assays using radiolabeled ligands. nih.gov For instance, the affinity of a new analog can be determined by its ability to displace a known high-affinity radiolabeled antagonist, such as 125I angiotensin II, from the AT1 receptor. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide an in silico framework to predict and analyze these binding interactions. researchgate.netbiointerfaceresearch.com These computational methods model the ligand-receptor complex, predicting the binding pose and estimating the binding free energy. acs.org Key interactions for valsartan with the AT1 receptor include hydrogen bonds involving the tetrazole and carboxylic acid moieties, and hydrophobic interactions with various residues. researchgate.net For ester derivatives, these models can predict how the modified group fits within the binding pocket and whether it forms new, favorable interactions or introduces steric hindrances.

Interaction Type Key Valsartan Moiety Potential Interacting AT1 Receptor Residue(s) Effect of Isopropyl Esterification
Ionic/Hydrogen BondingCarboxylic AcidLys199Loss of direct ionic interaction; potential for weaker hydrogen bonding.
Hydrogen BondingTetrazole RingSer109, Asn295, His256, Gln257Generally preserved, crucial for anchoring the molecule. researchgate.net
Hydrophobic InteractionsBiphenyl (B1667301) & Alkyl GroupsTyr35, Trp84, Tyr87 & other hydrophobic pocketsEnhanced due to the lipophilic nature of the isopropyl group. wikipedia.org

Influence of Structural Modifications on Angiotensin II Receptor Antagonism Mechanisms (Conceptual)

Structural modifications, such as the esterification of valsartan, can conceptually influence the mechanism of angiotensin II receptor antagonism in several ways. Angiotensin II Receptor Blockers (ARBs) act as competitive antagonists, preventing the binding of the endogenous ligand, angiotensin II, to the AT1 receptor. oup.comnih.gov This blockade prevents downstream signaling pathways that lead to vasoconstriction and other physiological effects. oup.com

Role of Deuterated Analogs (e.g., Valsartan Isopropyl-d7 Ester) in Mechanistic Research

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in mechanistic research. smolecule.comacs.org The increased mass of deuterium can alter the vibrational frequency of C-D bonds compared to C-H bonds, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of these bonds. acs.org

Valsartan Isopropyl-d7 Ester can be used as a tracer in biological systems. smolecule.com Because its chemical properties are nearly identical to the non-deuterated compound, it behaves similarly in biological systems. However, its increased mass allows it to be distinguished by mass spectrometry. smolecule.comnih.gov This enables researchers to track the absorption, distribution, and excretion of the drug without the need for radioactive labeling. musechem.com For instance, a deuterated standard can be added to a biological sample (e.g., plasma) to accurately quantify the concentration of the non-deuterated drug, correcting for any loss during sample preparation and analysis. researchgate.net

Isotopic labeling with deuterium is a powerful technique for elucidating metabolic pathways in non-clinical studies. nih.govfrontiersin.org When a deuterated compound like Valsartan Isopropyl-d7 Ester is administered, the deuterium atoms serve as a tag. smolecule.com Metabolites formed from the drug will retain the deuterium label, allowing them to be identified using mass spectrometry. nih.gov By analyzing the mass spectra of the metabolites, researchers can determine which parts of the molecule have been modified. For example, if a metabolite is found with a mass corresponding to the addition of an oxygen atom but still retaining the d7-isopropyl group, it would indicate that hydroxylation occurred on a different part of the molecule. This technique helps in identifying the specific enzymes and reactions involved in the drug's biotransformation. acs.orgmdpi.com

Regulatory Frameworks and Impurity Control in Pharmaceutical Manufacturing

ICH Guidelines for Impurities in New Drug Substances and Products

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are recognized and implemented by regulatory authorities around the world, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wisdomlib.orglongdom.orgeuropa.eu Two of the most critical guidelines for impurity control are ICH Q3A and ICH Q3B. gmpinsiders.com

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the content and qualification of impurities in new drug substances, also known as Active Pharmaceutical Ingredients (APIs), produced by chemical synthesis. premier-research.com It classifies impurities into three main categories:

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, and reagents. jpionline.org Valsartan (B143634) Isopropyl Ester is classified as an organic impurity of Valsartan, typically arising as a process-related impurity from the synthetic route. sriramchem.com

Inorganic Impurities : These are typically known and identified and can result from the manufacturing process. Examples include reagents, ligands, and catalysts. jpionline.orggmpinsiders.com

Residual Solvents : These are organic volatile chemicals used during the synthesis process. Their control is addressed in a separate guideline, ICH Q3C. ich.orgeuropa.eu

ICH Q3A(R2) establishes a set of thresholds for the reporting, identification, and safety qualification of impurities based on the maximum daily dose (MDD) of the drug. premier-research.comfda.gov An impurity is considered qualified if its biological safety has been established at or above the level specified. fda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). premier-research.com

ICH Q3B(R2): Impurities in New Drug Products

Complementary to Q3A, the ICH Q3B(R2) guideline addresses impurities in the finished dosage form, referred to as the new drug product. gmpinsiders.compremier-research.com Its primary focus is on degradation products, which are impurities that result from the degradation of the drug substance or from a reaction between the drug substance and an excipient or the container closure system. ich.orgeuropa.eu Impurities already present in the drug substance are generally not monitored in the drug product unless they are also degradation products. europa.eufda.gov

Similar to Q3A, this guideline sets thresholds for reporting, identifying, and qualifying degradation products.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
&lt; 1 mg1.0%1.0% or 5 µg TDI (whichever is lower)1.0% or 5 µg TDI (whichever is lower)
1 mg - 10 mg0.5%0.5% or 20 µg TDI (whichever is lower)0.5% or 50 µg TDI (whichever is lower)
&gt; 10 mg – 100 mg0.2%0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)
&gt; 100 mg – 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
&gt; 2 g0.10%0.10%0.15%

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2). ikev.org

International Regulatory Expectations for Pharmaceutical Impurity Profiling

Regulatory agencies such as the FDA and EMA mandate that pharmaceutical manufacturers perform thorough impurity profiling for both the drug substance and the drug product. longdom.orgpharmaffiliates.com Impurity profiling is the process of identifying, structurally characterizing, and quantifying the impurities present in a pharmaceutical product. longdom.orgpharmainfo.inwisdomlib.org

For a compound like Valsartan Isopropyl Ester, regulatory bodies expect a manufacturer to:

Provide a scientific assessment of all potential and actual impurities arising from the synthesis, purification, and storage of Valsartan. fda.gov

Compare the impurity profiles of batches manufactured for commercial use against those used in clinical and safety studies to ensure no new or significantly higher levels of impurities are present. fda.govfda.gov

Develop and validate analytical procedures capable of detecting and quantifying impurities like this compound at levels that align with the ICH reporting thresholds. ikev.org

Submit this comprehensive impurity data as a core component of the marketing authorization application, demonstrating that the product is well-characterized and that its impurities are controlled within safe, qualified limits. chemicea.comlongdom.org

Strategies for Control and Monitoring of Related Substances in Drug Substances

Effective control of impurities is a proactive strategy that begins early in the drug development process. It involves a deep understanding of the chemistry of the API and a multi-faceted approach to monitoring and control.

Process Understanding and Route of Synthesis: The primary strategy for impurity control is a thorough understanding of the synthetic process. fda.gov In the case of Valsartan, manufacturers must evaluate each step for its potential to generate by-products. The formation of this compound, for example, could be anticipated if isopropyl alcohol is used as a solvent or reagent during any stage of the synthesis or purification process. acs.orggoogle.com

Analytical Methodologies: Robust analytical methods are essential for monitoring impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate, detect, and quantify related substances like this compound from the main drug substance. clearsynth.com The method must be validated to prove its accuracy, precision, specificity, and sensitivity for the intended purpose.

Setting Specifications: Based on the process understanding and analytical data, strict specifications are set for raw materials, intermediates, and the final drug substance. chemicea.comfda.gov If this compound is identified as a potential or actual impurity, a specific acceptance criterion (limit) will be included in the Valsartan drug substance specification, ensuring it does not exceed its qualified level.

Process Optimization: By identifying the sources of impurities, manufacturers can optimize the manufacturing process to minimize their formation. chemicea.com This could involve changing solvents, adjusting reaction temperatures, or adding purification steps to ensure the final product consistently meets quality standards.

Importance of Impurity Standards in Ensuring Regulatory Compliance

Impurity reference standards are highly purified compounds that are critical tools in pharmaceutical quality control. pharmaffiliates.compharmacy.biz They serve as the benchmark against which impurities in a drug substance are identified and measured. pharmaffiliates.com

The importance of a reference standard for a compound like this compound cannot be overstated:

Identification: A reference standard provides definitive proof of the identity of an impurity peak in a chromatogram, moving it from the "unidentified" to the "identified" category. gmpsop.comveeprho.com

Accurate Quantification: It allows for the precise measurement of the amount of the impurity present in a sample. veeprho.com Without a specific standard, quantification often relies on assumptions about the analytical response, which can be inaccurate.

Method Validation: Reference standards are essential for validating analytical methods, proving to regulators that the method can reliably detect and quantify the specific impurity.

Regulatory Compliance: The use of well-characterized impurity standards is a key component of demonstrating to regulatory agencies that a manufacturer has robust control over their manufacturing process and product quality. longdom.orgpharmaffiliates.com It provides assurance that the drug product is safe and meets all established quality attributes, which is fundamental to gaining and maintaining market approval. chemicea.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.